molecular formula C9H14F3NO B2777376 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol CAS No. 1251922-79-8

2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol

Cat. No.: B2777376
CAS No.: 1251922-79-8
M. Wt: 209.212
InChI Key: DIANNDUQQLTYAT-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol (CAS: 2231674-25-0) is a high-purity (≥97%) spirocyclic compound with a hydroxyl group at position 2 and a trifluoromethyl (-CF₃) substituent. Its hydrochloride salt form enhances solubility and stability, making it a versatile building block in pharmaceutical and materials science research .

Properties

IUPAC Name

2-(trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO/c10-9(11,12)8(14)5-7(6-8)1-3-13-4-2-7/h13-14H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIANNDUQQLTYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of trifluoromethylation reagents in the presence of catalysts. For example, the reaction of a suitable azaspiro compound with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 2 undergoes oxidation under controlled conditions:

Reagent/ConditionsProductKey FeaturesSource
PCC (Pyridinium Chlorochromate) in DCM2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-oneSelective oxidation to ketone without disrupting the spirocyclic framework.
KMnO₄ in acidic conditionsCarboxylic acid derivativeOver-oxidation observed in harsh conditions; limited synthetic utility.
  • Mechanistic Insight : The hydroxyl group’s oxidation proceeds via a two-electron transfer mechanism, with PCC acting as a mild oxidizing agent to avoid ring strain or decomposition.

Reduction Reactions

The hydroxyl group can be reduced to a hydrocarbon chain:

Reagent/ConditionsProductNotesSource
NaBH₄ in methanol2-(Trifluoromethyl)-7-azaspiro[3.5]nonaneLow yield due to steric hindrance from the spiro system.
LiAlH₄ in THFSecondary alcohol derivativesRequires anhydrous conditions; side reactions with amine possible.

Substitution Reactions

The nitrogen in the azaspiro ring participates in nucleophilic substitutions:

Alkylation

ReagentProductApplicationSource
Alkyl halides (e.g., CH₃I)Quaternary ammonium saltsEnhances solubility for pharmaceutical intermediates.
Benzyl bromideN-Benzyl derivativesUsed to protect amines during multi-step syntheses.

Acylation

ReagentProductConditionsSource
Acetyl chlorideN-Acetylated spiro compoundRequires base (e.g., Et₃N) to scavenge HCl.
Boc anhydrideN-Boc-protected derivativeCommon in peptide synthesis to block reactive amines.

Ring-Opening Reactions

The spirocyclic structure undergoes ring-opening under acidic or nucleophilic conditions:

ConditionsProductMechanismSource
HCl (concentrated)Linear amino alcohol derivativeProtonation of nitrogen triggers ring cleavage.
H₂O/H₂SO₄ at 80°CTrifluoromethylated cyclohexanolHydrolysis followed by rearrangement.

Elimination Reactions

Dehydration of the hydroxyl group forms alkenes:

Reagent/ConditionsProductStereochemistrySource
H₂SO₄ (concentrated)2-(Trifluoromethyl)-7-azaspiro[3.5]noneneMixture of stereoisomers due to spiro strain.

Cycloaddition and Heterocycle Formation

The amine and hydroxyl groups enable participation in cycloadditions:

Reaction PartnerProductCatalyst/ConditionsSource
Ethyl propiolateSpiro-fused oxazole derivativesCu(I)-catalyzed click chemistry.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₅F₃N₁O
  • Molecular Weight : 209.21 g/mol
  • Structure : The compound features a nitrogen atom integrated into its spiro ring system, contributing to its distinctive chemical behavior.

The trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its bioavailability and interaction with biological targets. The SMILES representation is OC1(C(F)(F)F)CC2(CCNCC2)C1 .

Enzyme Inhibition

Research has indicated that 2-(trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol may exhibit enzyme inhibitory properties, making it a candidate for drug development targeting specific biochemical pathways. Its mechanism typically involves binding to enzymes or receptors, influencing their activity and potentially leading to therapeutic effects .

Receptor Modulation

The compound has been studied for its role as a receptor modulator, particularly in the context of G protein-coupled receptors (GPCRs). For instance, novel derivatives have been designed based on this compound that act as agonists for the GPR119 receptor, which is involved in glucose metabolism . Compounds derived from this structure have shown promising results in lowering blood glucose levels in diabetic models.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the use of oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Variations in reaction conditions such as temperature and solvent can significantly affect yield and purity, making it adaptable for both laboratory and industrial applications.

Key Synthesis Steps:

  • Formation of the Spirocyclic Structure : Initial reactions focus on creating the spirocyclic framework.
  • Introduction of the Trifluoromethyl Group : This step is crucial for enhancing the compound's biological activity.
  • Final Modifications : Further functionalization can lead to derivatives with enhanced properties.

Studies on the biological activities of this compound have revealed its potential as a lead compound in pharmaceuticals. Its interactions with various biological targets suggest that it could influence numerous biochemical pathways relevant to disease treatment .

Case Study: GPR119 Agonists

In a study focused on optimizing derivatives of 7-azaspiro[3.5]nonane, one compound demonstrated significant agonistic activity towards GPR119, showing a favorable pharmacokinetic profile in animal models . This highlights the potential for developing new therapeutic agents based on this structural framework.

Applications Beyond Medicine

While primarily studied for medicinal applications, this compound also holds promise in material science due to its unique structural features . Its ability to participate in various chemical reactions makes it a candidate for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. Additionally, the spirocyclic structure can provide rigidity and stability, which may contribute to its bioactivity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Core Structural Variations

The spiro[3.5]nonane scaffold is shared among analogues, but substituents and functional groups differ significantly:

Compound Name Substituents/Functional Groups Molecular Formula CAS Number Key Features
2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol -CF₃, -OH (position 2) C₉H₁₄F₃NO 2231674-25-0 High lipophilicity, metabolic stability
7-Methyl-7-azaspiro[3.5]nonan-2-ol -CH₃ (position 7), -OH (position 2) C₉H₁₇NO N/A Methyl group enhances steric bulk
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Phenyl, ketone (position 1), oxa C₁₃H₁₅NO₂ 1909313-86-5 Aromaticity, ketone reactivity
7-Azaspiro[3.5]nonan-2-one Ketone (position 2) C₈H₁₃NO 1365570-36-0 Increased stability, pH-sensitive
2-Benzyl-2-azaspiro[3.5]nonan-7-one Benzyl (position 2), ketone C₁₅H₁₉NO 203661-65-8 Lipophilic, bulky substituent

Reactivity and Stability

  • Trifluoromethyl Derivative : The -CF₃ group imparts metabolic resistance and electron-withdrawing effects, enhancing binding affinity in drug-receptor interactions . The hydroxyl group increases polarity but may reduce stability compared to ketone analogues.
  • Ketone Analogues (e.g., 7-Azaspiro[3.5]nonan-2-one): Ketones exhibit higher chemical stability but require controlled pH and temperature to prevent degradation .

Commercial Availability and Pricing

Compound Supplier(s) Purity Price (USD) Availability
This compound Aladdin, Ambeed, CymitQuimica ≥97% Inquiry-based In stock
7-Methyl-7-azaspiro[3.5]nonan-2-ol Enamine Ltd N/A $199 (250 mg) On stock
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one CymitQuimica ≥95% Inquiry-based Available
7-Azaspiro[3.5]nonan-2-one CymitQuimica N/A Discontinued N/A

Biological Activity

2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • IUPAC Name : this compound
  • CAS Number : 1251922-79-8
  • Molecular Formula : C9H14F3NO
  • Molecular Weight : 209.21 g/mol
  • Purity : Typically ≥ 97% in commercial samples .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with cellular receptors or enzymes. This can lead to modulation of various biochemical pathways, making it a candidate for therapeutic applications.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • GPR119 Agonism :
    • A study identified compounds structurally related to this compound as potent agonists for GPR119, a receptor implicated in glucose metabolism and insulin secretion. Compound 54g demonstrated a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rat models, suggesting potential for diabetes treatment .
  • Anticancer Properties :
    • The compound's unique structure may confer advantages in targeting specific cancer-related pathways. Its interaction with enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in various cancers, has been explored as a mechanism for anticancer activity .
  • Neuroprotective Effects :
    • Preliminary investigations indicate potential neuroprotective effects, although detailed studies are still required to elucidate the mechanisms involved.

Research Findings and Case Studies

StudyFindings
Compound 54g showed significant GPR119 agonism with glucose-lowering effects in diabetic rats.
Investigated the binding affinity of spirocyclic compounds to NQO1, suggesting potential for anticancer applications.
Described the synthesis and characterization of various trifluoromethyl-containing compounds, including their biological evaluations.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves reactions with trifluoromethylating agents under controlled conditions. Common methods include using trifluoromethyl iodide (CF3I) in the presence of bases like potassium carbonate (K2CO3). This compound can undergo various chemical transformations, such as oxidation and reduction, allowing for the development of derivatives with altered biological activities .

Q & A

Q. How can researchers optimize the synthesis of 2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol to improve yields?

Methodological Answer: Synthetic optimization should focus on:

  • Cyclization strategies : Adapt Wittig reactions or ring-closing metathesis used for analogous spirocyclic amines (e.g., 7-azaspiro[3.5]nonane derivatives) .
  • Trifluoromethyl incorporation : Utilize trifluoromethylation reagents (e.g., Togni’s reagent) during late-stage functionalization to minimize side reactions .
  • Solvent and temperature control : For cyclization steps, polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction efficiency, as seen in related spirocyclic syntheses .

Q. What analytical techniques are suitable for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

TechniqueApplicationExample Conditions
NMR Confirm spirocyclic structure and CF₃ positioning¹H/¹³C NMR in DMSO-d₆; compare coupling constants to analogous compounds (e.g., 7-oxa-2-azaspiro[3.5]nonane derivatives) .
LCMS/HPLC Purity assessment and mass confirmationReverse-phase C18 columns with MeCN/water (0.1% formic acid) gradients; monitor for [M+H]+ ions .
X-ray crystallography Resolve stereochemistryRequires single crystals grown via slow evaporation in EtOAc/hexane .

Q. How does the trifluoromethyl group influence the compound’s reactivity in derivatization reactions?

Methodological Answer: The CF₃ group:

  • Electron-withdrawing effects : Reduces nucleophilicity at adjacent positions, requiring stronger bases (e.g., LDA) for deprotonation in alkylation reactions .
  • Steric hindrance : Limits accessibility for bulky electrophiles; prioritize small reagents (e.g., methyl iodide) for functionalization .
  • Stability : Use mild acidic conditions (pH 4–6) to prevent cleavage, as demonstrated in trifluoromethyl-spirocyclic analogs .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral studies?

Methodological Answer:

  • Chiral auxiliaries : Introduce tert-butyl carbamate groups (e.g., Boc-protected intermediates) to guide asymmetric induction during cyclization .
  • Catalytic asymmetric methods : Employ Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP), as used in spirocyclic amine synthesis .
  • Resolution techniques : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers post-synthesis .

Q. How should researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

  • Assay validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .
  • Structural analogs : Compare activity of derivatives (e.g., replacing CF₃ with methyl or hydroxyl groups) to isolate pharmacophore contributions .
  • Cellular permeability : Measure logP values and adjust formulations (e.g., PEG-based delivery) to address discrepancies between in vitro and in vivo results .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like FXR or kinases, leveraging spirocyclic conformer libraries .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of CF₃ interactions in binding pockets .
  • QSAR models : Train on spirocyclic amine datasets to predict ADMET properties and optimize lead candidates .

Q. How does the spirocyclic ring’s stability impact formulation development?

Methodological Answer:

  • pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10; buffer formulations near pH 6.5 to minimize ring-opening .
  • Excipient compatibility : Avoid strong oxidizers (e.g., peroxides); use cyclodextrins to enhance solubility without destabilizing the spiro core .

Q. What methodologies enable selective functionalization of the azaspiro ring?

Methodological Answer:

  • Protection/deprotection : Use Boc groups to shield the amine during CF₃ or hydroxyl group modifications .
  • Directed C–H activation : Apply Rh or Ir catalysts with directing groups (e.g., pyridine) for site-specific arylations .

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